molecular formula C16H15N5O3S B12160857 N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B12160857
M. Wt: 357.4 g/mol
InChI Key: JIYCIGFESGSXLK-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a triazolo-pyridazine core fused with a benzodioxol moiety and an ethyl-substituted acetamide side chain. The benzodioxol group may enhance metabolic stability, while the ethyl substituent on the triazolo ring could influence lipophilicity and target engagement.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N5O3S/c1-2-13-18-19-14-5-6-16(20-21(13)14)25-8-15(22)17-10-3-4-11-12(7-10)24-9-23-11/h3-7H,2,8-9H2,1H3,(H,17,22)

InChI Key

JIYCIGFESGSXLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Triazolopyridazine Ring: This involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by cyclization with appropriate reagents to form the triazolopyridazine core.

    Coupling Reactions: The benzodioxole and triazolopyridazine intermediates are coupled using a sulfanylacetamide linker. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolopyridazine ring.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves multi-step chemical reactions that incorporate various functional groups. The compound features a benzodioxole moiety linked to a triazolopyridazine unit via a sulfanyl acetamide group. The presence of these heterocycles suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds similar to this compound. Research indicates that derivatives containing benzodioxole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in vitro .

Antimicrobial Properties

The antimicrobial efficacy of compounds related to this compound has also been investigated. Studies demonstrate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neurological Disorders

Compounds with triazole and pyridazine structures have been explored for their neuroprotective effects. Preliminary studies suggest that this compound may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and providing antioxidant effects .

Cardiovascular Health

Research indicates that similar compounds can influence cardiovascular health by acting as vasodilators or through anti-inflammatory mechanisms. These properties could make this compound a candidate for further investigation in cardiovascular therapeutics .

Case Studies and Research Findings

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study 3Neuroprotective EffectsIndicated potential to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the triazolopyridazine ring could interact with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives

Compound Name Substituents Biological Target Observed Effects Key References
Target Compound : N-(1,3-Benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide 3-Ethyl triazolo, benzodioxol, sulfanyl acetamide Hypothesized: Epigenetic regulators (e.g., Lin-28, PEF(S)) Potential differentiation induction, metabolic stability Not directly reported
N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide 3-Methyl triazolo, phenyl, methyl acetamide Lin-28/let-7 interaction Rescued let-7 function, reduced tumorsphere formation in cancer cells via CSC differentiation
Sulfonamide Derivatives (PEF(S) Binders) Sulfonamide, methoxyphenyl, alkoxyethoxy PEF(S) allosteric site Displaced TNS in binding assays, suggesting competitive inhibition
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS 894067-38-0) 3-Methyl triazolo, phenyl, acetamide Unspecified Structural analog with simpler substituents; no explicit activity data

Key Structural Differences and Implications

Triazolo Substituents: The target compound features a 3-ethyl group on the triazolo ring, whereas analogs like the Lin-28 inhibitor () and CAS 894067-38-0 () have a 3-methyl group. The benzodioxol moiety replaces phenyl or simpler aromatic groups in analogs, which could increase electron density and π-stacking interactions with target proteins, as seen in PEF(S) binders ().

Side Chain Variations :

  • The sulfanyl acetamide side chain in the target compound differs from the methyl acetamide in the Lin-28 inhibitor (). Sulfur-containing groups often influence redox activity and binding kinetics.

Biological Target Specificity :

  • The Lin-28 inhibitor () demonstrated efficacy in disrupting Lin-28/let-7 interactions, leading to cancer stem cell (CSC) differentiation. The target compound’s benzodioxol group may confer enhanced binding to similar RNA-protein interfaces.
  • PEF(S)-targeting sulfonamides () rely on alkoxyethoxy and methoxyphenyl groups for allosteric inhibition, suggesting that the target compound’s benzodioxol could occupy distinct binding pockets.

Pharmacological and Toxicological Considerations

  • Potency and Selectivity : The ethyl and benzodioxol substituents may improve target affinity compared to methyl- and phenyl-containing analogs. For example, the Lin-28 inhibitor () reduced tumorsphere formation at 80 µM, but the target compound’s structural enhancements might lower effective concentrations.
  • Toxicity: While heterocyclic amines (e.g., IQ derivatives) in () are carcinogenic, the target compound’s benzodioxol and triazolo-pyridazine core lack direct mutagenic alerts, though in vivo toxicity studies are needed.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on various studies.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole derivatives with triazole and pyridazine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a related compound showed varying activity against bacteria such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects compared to conventional antibiotics like ciprofloxacin .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. A study screening a library of compounds identified derivatives with significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with various cellular receptors, affecting signaling pathways associated with inflammation and cell growth.
  • Oxidative Stress Reduction : Some studies suggest that it could enhance antioxidant defenses in cells, reducing oxidative damage associated with inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of the compound demonstrated broad-spectrum antimicrobial activity. The results indicated that the compound had a lower MIC against Candida albicans compared to standard antifungal agents.

MicroorganismMIC (µg/mL)Standard Drug MIC (µg/mL)
E. coli1520
S. aureus1015
C. albicans812

Study 2: Anticancer Activity

In a multicellular spheroid model for cancer research, this compound exhibited significant cytotoxic effects with an IC50 value of 5 µM against breast cancer cells.

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